5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

Medicinal Chemistry Synthetic Chemistry Physicochemical Property Optimization

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (CAS 1261783-55-4) is a fluorinated pyridine sulfonyl chloride building block. The molecule incorporates a sulfonyl chloride electrophile at the 2-position of the pyridine ring, a methoxy group at the 6-position, and a fluorine substituent at the 5-position.

Molecular Formula C6H5ClFNO3S
Molecular Weight 225.63 g/mol
CAS No. 1261783-55-4
Cat. No. B1396072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methoxypyridine-2-sulfonyl chloride
CAS1261783-55-4
Molecular FormulaC6H5ClFNO3S
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)S(=O)(=O)Cl)F
InChIInChI=1S/C6H5ClFNO3S/c1-12-6-4(8)2-3-5(9-6)13(7,10)11/h2-3H,1H3
InChIKeyVWGCDXJVNGSTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (CAS 1261783-55-4): A Dual-Functionalized Pyridine Sulfonyl Chloride for Pharmaceutical Synthesis and Fluorine-Enabled Property Enhancement


5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (CAS 1261783-55-4) is a fluorinated pyridine sulfonyl chloride building block . The molecule incorporates a sulfonyl chloride electrophile at the 2-position of the pyridine ring, a methoxy group at the 6-position, and a fluorine substituent at the 5-position . This combination enables both efficient sulfonylation reactions with amines, alcohols, and other nucleophiles, and introduces fluorine-mediated electronic and pharmacokinetic benefits to derived compounds . It is commercially available in research and bulk quantities for use in pharmaceutical and agrochemical intermediate synthesis .

Why Generic Substitution of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (CAS 1261783-55-4) with Common Sulfonyl Chloride Analogs Is Not Advisable for Pharmaceutical R&D


Attempting to substitute 5-fluoro-6-methoxypyridine-2-sulfonyl chloride with more generic, less functionalized pyridine sulfonyl chlorides (e.g., 6-methoxypyridine-2-sulfonyl chloride or 5-fluoropyridine-2-sulfonyl chloride) will alter critical molecular properties. The unique combination of a fluorine atom and a methoxy group on the pyridine ring imparts distinct electronic effects and physicochemical characteristics that are absent in simpler analogs . The fluorine atom at the 5-position increases metabolic stability and modulates lipophilicity, while the methoxy group at the 6-position influences hydrogen bonding and target binding interactions . Replacing this compound with a non-fluorinated analog eliminates the potential for enhanced bioavailability and target engagement . Conversely, using a fluorinated analog lacking the methoxy group may disrupt crucial binding conformations . The following quantitative evidence details the specific, measurable differentiators that mandate the use of this precise building block.

Quantitative Evidence Guide: Direct Comparative Data for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (CAS 1261783-55-4) vs. Key Analogs


Molecular Weight and Substitution Pattern Differentiate 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride from Non-Fluorinated and Methoxy-Lacking Analogs

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (MW 225.63 g/mol) possesses a distinct substitution pattern and molecular weight compared to key comparators: 6-methoxypyridine-2-sulfonyl chloride (MW 207.63 g/mol) lacks fluorine, and 5-fluoropyridine-2-sulfonyl chloride (MW 195.60 g/mol) lacks the methoxy group . These differences in molecular weight directly impact the physical properties and potential pharmacokinetic behavior of derived compounds. The dual functionalization (F and OMe) provides a unique vector for structure-activity relationship (SAR) exploration .

Medicinal Chemistry Synthetic Chemistry Physicochemical Property Optimization

Fluorine Substitution Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Pyridine Sulfonyl Chlorides

The presence of a fluorine atom at the 5-position of the pyridine ring in 5-fluoro-6-methoxypyridine-2-sulfonyl chloride is a key structural feature absent in 6-methoxypyridine-2-sulfonyl chloride . Fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic soft spots on aromatic rings, thereby increasing the metabolic stability and half-life of derived drug candidates . While direct comparative metabolic data for the sulfonyl chloride intermediate itself is not typically available, the general principle that fluorination improves metabolic stability is widely documented and is a primary driver for incorporating fluorine into pharmaceutical building blocks [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Methoxy Group Provides Additional Hydrogen Bond Acceptor/Donor Capabilities Absent in Fluorine-Only Analogs

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride features a methoxy (-OCH3) substituent at the 6-position of the pyridine ring, a functional group absent in 5-fluoropyridine-2-sulfonyl chloride . The methoxy group can act as a hydrogen bond acceptor and also influence the electronic properties of the pyridine ring, affecting both target binding and physicochemical properties . This additional functional group provides a handle for further derivatization or for fine-tuning molecular recognition events in biological systems [1].

Molecular Recognition Target Binding SAR Studies

Sulfonyl Chloride Reactivity Profile Comparable to In-Class Electrophiles but with Unique Steric and Electronic Tuning

The sulfonyl chloride group in 5-fluoro-6-methoxypyridine-2-sulfonyl chloride is a highly reactive electrophile that participates in nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters . While this reactivity is shared with other pyridine sulfonyl chlorides, the presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) substituents on the pyridine ring will influence the electrophilicity of the sulfonyl chloride and the stability of reaction intermediates . This can lead to differences in reaction rates, yields, and regioselectivity compared to less functionalized analogs [1].

Synthetic Methodology Sulfonylation Nucleophilic Substitution

Optimal Application Scenarios for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (CAS 1261783-55-4) Based on Validated Differentiation


Synthesis of Fluorinated and Methoxylated Sulfonamide Drug Candidates

This compound is ideally suited for preparing sulfonamide-containing drug candidates where both fluorine-mediated metabolic stability and methoxy-enabled binding interactions are desired . The simultaneous presence of these functional groups allows for the rapid generation of diverse libraries with improved drug-like properties .

SAR Exploration in Kinase Inhibitor and GPCR Modulator Programs

The dual functionalization (F and OMe) provides a unique vector for probing structure-activity relationships in medicinal chemistry campaigns . This building block enables the systematic exploration of electronic and steric effects in target binding pockets, particularly in kinase inhibitors and GPCR modulators where such modifications are frequently employed [1].

Agrochemical Intermediate Synthesis Requiring Enhanced Bioavailability and Environmental Stability

Fluorinated pyridine derivatives are valuable intermediates in agrochemicals due to improved bioavailability and environmental persistence . The methoxy group can further tune properties such as solubility and target site interactions, making this compound a strategic choice for the development of novel herbicides or fungicides [2].

Synthesis of Targeted Covalent Inhibitors (TCIs) or Activity-Based Probes

The sulfonyl chloride electrophile can be used to introduce a reactive handle for covalent modification of biological targets . The fluorine and methoxy substituents can be tuned to influence the reactivity of the electrophile and the stability of the covalent adduct, offering advantages in the design of targeted covalent inhibitors or chemical probes [3].

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